N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

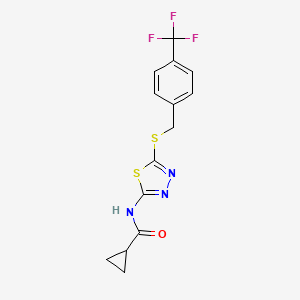

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at the 2-position with a cyclopropanecarboxamide group and at the 5-position with a (4-trifluoromethylbenzyl)thio moiety. The 1,3,4-thiadiazole scaffold is a heterocyclic system known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3OS2/c15-14(16,17)10-5-1-8(2-6-10)7-22-13-20-19-12(23-13)18-11(21)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHPVXSYWCJMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological properties. The trifluoromethyl group is often associated with increased lipophilicity and bioactivity. The molecular formula is , with a molecular weight of approximately 375.4 g/mol .

Recent studies have indicated that derivatives of this compound may induce apoptosis through caspase-dependent pathways. This mechanism involves the activation of caspases, which are cysteine proteases that play essential roles in programmed cell death .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Research has shown that related thiadiazole compounds can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

- Antimicrobial Effects : The presence of the thiadiazole moiety has been linked to antimicrobial properties against various pathogens.

- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Detailed Research Findings

- Anticancer Studies :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a series of reactions involving 1,3,4-thiadiazole derivatives. The synthesis typically involves the reaction of 4-(trifluoromethyl)benzyl thiol with cyclopropanecarboxylic acid derivatives, followed by purification techniques such as recrystallization or chromatography. Structural characterization is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the identity and purity of the synthesized compound .

Antifungal and Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antifungal and antimicrobial activities. The presence of the trifluoromethyl group enhances these properties, making it effective against various fungal strains and bacteria. For instance, studies have shown that similar thiadiazole derivatives possess fungicidal properties that can be utilized in agricultural applications to combat plant pathogens .

Insecticidal Properties

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has also been investigated for its insecticidal properties. The compound demonstrates efficacy against several insect pests, including agricultural pests that threaten crop yields. Its mechanism of action may involve disrupting metabolic processes in insects, leading to their mortality .

Potential Drug Development

The unique structural features of this compound suggest potential applications in drug development. The compound's ability to inhibit fungal growth and its antibacterial properties position it as a candidate for developing new antifungal and antibacterial agents. Furthermore, its low toxicity profile makes it a promising lead compound for further optimization in medicinal chemistry .

Anti-inflammatory Effects

There is emerging evidence that compounds related to thiadiazoles exhibit anti-inflammatory effects. This could open avenues for therapeutic applications in treating inflammatory diseases. The specific mechanisms remain under investigation but may involve modulation of inflammatory pathways at the cellular level .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole-2-yl derivatives. Key structural analogues include:

Key Observations :

- Substituent Impact on Physical Properties : Benzylthio derivatives (e.g., 5h) generally exhibit higher yields (88%) compared to chlorobenzylthio analogues (5e, 74%), likely due to steric or electronic effects during synthesis . The trifluoromethyl group in the target compound may further reduce yield due to increased steric hindrance.

- Melting Points : Chlorobenzylthio derivatives (5e: 132–134°C) have slightly higher melting points than benzylthio analogues (5h: 133–135°C), suggesting that electron-withdrawing groups enhance intermolecular interactions. The trifluoromethyl group in the target compound may elevate the melting point further.

Structure-Activity Relationships (SAR)

- Thiadiazole Core : Essential for hydrogen bonding and π-stacking interactions; modifications here often reduce activity .

- 5-Substituents : Electron-withdrawing groups (e.g., CF₃, Cl) enhance bioactivity by increasing electrophilicity and membrane permeability .

- Carboxamide Group : Cyclopropanecarboxamide may improve target selectivity over bulkier aryl groups (e.g., benzamide) due to reduced steric hindrance .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

The synthesis typically involves a multi-step approach:

Core Thiadiazole Formation : React cyclopropanecarboxylic acid derivatives with thiosemicarbazides under acidic conditions (e.g., POCl₃) to form the 1,3,4-thiadiazole ring. For example, POCl₃-mediated cyclization at 90°C under reflux can yield the thiadiazole backbone .

Functionalization : Introduce the 4-(trifluoromethyl)benzylthio group via nucleophilic substitution or thiol-alkylation. A common strategy involves reacting a thiolate intermediate (from the benzylthiol derivative) with a halogenated thiadiazole precursor in polar aprotic solvents like acetonitrile or DMF .

Purification : Recrystallization from solvent mixtures (e.g., DMSO/water) or column chromatography is used to isolate the final product.

Basic: How is structural confirmation achieved for this compound?

Answer:

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to assign protons and carbons, particularly the cyclopropane ring (δ ~1.0–2.5 ppm) and trifluoromethyl group (δ ~110–120 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, critical for confirming stereoelectronic effects of the cyclopropane and trifluoromethyl groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Systematic optimization strategies:

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar solvents; DMF often enhances cyclization efficiency due to high polarity .

- Catalyst Use : Explore iodine or triethylamine as catalysts for thiol-alkylation steps, which can reduce side reactions .

- Temperature/Time Gradient Studies : For example, refluxing at 90°C for 3 hours vs. shorter durations to balance yield and decomposition .

- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., molar ratios, solvent volume) .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?

Answer:

Structure-Activity Relationship (SAR) Studies :

Trifluoromethyl Group : Replace with other electron-withdrawing groups (e.g., -NO₂, -CF₂H) to assess impact on target binding (e.g., enzyme inhibition) .

Cyclopropane Ring : Substitute with larger rings (e.g., cyclohexane) to evaluate steric effects on solubility and membrane permeability .

Thiadiazole Modifications : Introduce alkyl/aryl groups at the 5-position to modulate electronic properties and intermolecular interactions .

Methodology : Synthesize analogs, then test in bioassays (e.g., antimicrobial MIC assays, kinase inhibition) with statistical correlation analysis .

Basic: What biological activities are associated with this compound class?

Answer:

1,3,4-Thiadiazoles are known for:

- Antitumor Activity : Inhibition of kinases (e.g., EGFR) or tubulin polymerization .

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis .

Experimental Design : - In Vitro Assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains (e.g., S. aureus, C. albicans) .

- Mechanistic Studies : Western blotting for protein target validation or fluorescence-based membrane integrity assays .

Advanced: How can discrepancies in spectroscopic data be resolved during characterization?

Answer:

Common issues and solutions:

- Impurity Peaks in NMR : Purify via preparative HPLC or repeated recrystallization. Compare with literature data for analogous compounds .

- Mass Spec Fragmentation Mismatches : Use isotopic labeling or tandem MS/MS to confirm fragmentation pathways .

- Crystallization Challenges : Optimize solvent systems (e.g., slow evaporation from ethanol/water) or employ co-crystallization agents .

Advanced: What computational methods support the design of derivatives with enhanced solubility?

Answer:

- LogP Calculations : Predict lipophilicity using software like MarvinSketch; target LogP <3 for improved aqueous solubility .

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or solvent molecules to identify polar substituents that enhance solubility .

- Cosolvency Studies : Experimentally validate solubility in PEG-water or DMSO-aqueous buffers for in vivo applications .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .

- Humidity Sensitivity : Store under inert atmosphere (argon) with desiccants to prevent hydrolysis of the thioether bond .

Advanced: How can in vivo pharmacokinetic parameters be optimized for therapeutic use?

Answer:

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .

- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .

Advanced: What analytical techniques are critical for resolving reaction byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.